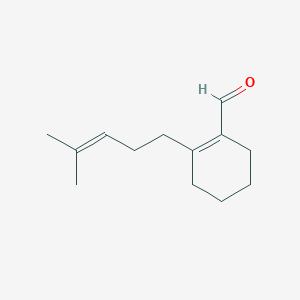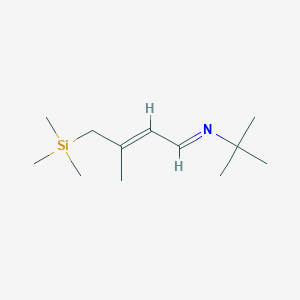
3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine is a chemical compound with the molecular formula C12H25NSi and a molecular weight of 211.42 g/mol . It is known for its unique structure, which includes a trimethylsilyl group and a tert-butyl group attached to a crotonaldimine backbone. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine typically involves the reaction of tert-butylamine with a trimethylsilylmethyl-substituted aldehyde or ketone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the imine bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the tert-butyl group can influence its binding affinity and selectivity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine can be compared with other similar compounds, such as:
N-tert-Butyl-3-methyl-2-butenaldimine: This compound has a similar structure but lacks the trimethylsilyl group.
4-Trimethylsilyl-N-tert-butylcrotonaldimine: This compound has an additional trimethylsilyl group, which can affect its reactivity and applications
Propriétés
Formule moléculaire |
C12H25NSi |
|---|---|
Poids moléculaire |
211.42 g/mol |
Nom IUPAC |
(E)-N-tert-butyl-3-methyl-4-trimethylsilylbut-2-en-1-imine |
InChI |
InChI=1S/C12H25NSi/c1-11(10-14(5,6)7)8-9-13-12(2,3)4/h8-9H,10H2,1-7H3/b11-8+,13-9? |
Clé InChI |
BOLUBIYKJJKYQE-JDYWATNUSA-N |
SMILES isomérique |
C/C(=C\C=NC(C)(C)C)/C[Si](C)(C)C |
SMILES canonique |
CC(=CC=NC(C)(C)C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)

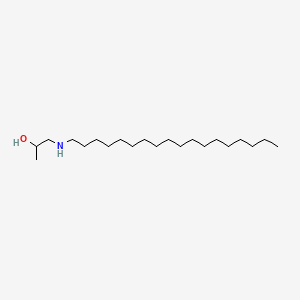

![1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione](/img/structure/B13754595.png)
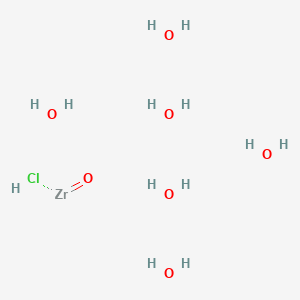
![1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13754603.png)

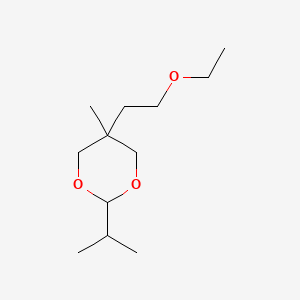
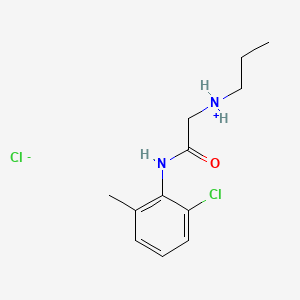
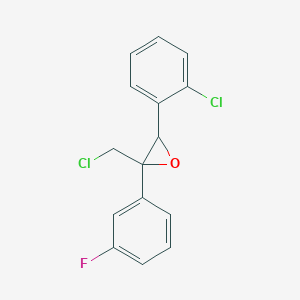
![[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)

